Molecular Weight Shift vs. N-Ethyl and N-Isopropyl Analogs Alters In Vitro DMPK Parameter Space
The target compound (MW 391.48 g/mol) carries a substantially higher molecular weight than cognate N-alkyl analogs such as N-ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (MW 329.40 g/mol, CAS 1049410-64-1) . This MW increase of +62.08 g/mol is driven by the m-tolyl group replacing the ethyl substituent, and the additional aromatic ring is expected to elevate the calculated logP and topological polar surface area relative to short-chain alkyl analogs, based on standard additive fragment contributions . The molecular formula C₂₁H₂₅N₇O also confers a higher hydrogen bond acceptor count (7 nitrogen atoms) compared to the N-ethyl analog (C₁₆H₂₃N₇O, 7 nitrogen atoms as well, but fewer carbon atoms) .
| Evidence Dimension | Molecular weight (MW) and molecular formula as physicochemical differentiators |
|---|---|
| Target Compound Data | MW = 391.48 g/mol; Formula = C₂₁H₂₅N₇O; SMILES: CC1=CC=C(C=C1)N1N=NN=C1CN1CCN(CC1)C(=O)NC1=CC(C)=CC=C1 |
| Comparator Or Baseline | N-Ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS 1049410-64-1): MW = 329.40 g/mol; Formula = C₁₆H₂₃N₇O |
| Quantified Difference | +62.08 g/mol MW increase; 5 additional carbon atoms and 2 additional hydrogen atoms relative to the N-ethyl comparator |
| Conditions | Physicochemical data sourced from vendor technical datasheets (CheMenu and Bidepharm); no experimental DMPK measurements directly comparing the two compounds are available. |
Why This Matters
The +62 Da MW increase and added aromatic character from the m-tolyl group shift the compound into a different lipophilicity range, which can meaningfully affect passive membrane permeability predictions and plasma protein binding estimates when selecting compounds for cell-based SAR panels or in vivo pharmacokinetic studies.
